[(2-Chloro-6-fluoro-benzyl)-methyl-amino]-acetic acid, also known as N-(2-chloro-6-fluorobenzyl)sarcosine, is a highly specialized, conformationally restricted N-alkylated amino acid building block. It is primarily procured for the synthesis of peptidomimetics and small-molecule therapeutics where precise control over lipophilicity, steric bulk, and amide bond geometry is required. The molecule features a sarcosine (N-methylglycine) core that prevents hydrogen bond donation at the nitrogen, thereby improving the membrane permeability of downstream amides. Simultaneously, the 2-chloro-6-fluorobenzyl moiety provides a precise balance of steric hindrance and electronegativity, locking the dihedral angle of the benzyl group while protecting the aromatic ring from oxidative metabolism [1]. For industrial and laboratory buyers, this compound represents a critical precursor for generating metabolically stable, CNS-penetrant, or proteolytically resistant chemical libraries.
Substituting [(2-Chloro-6-fluoro-benzyl)-methyl-amino]-acetic acid with generic analogs, such as N-(2-chlorobenzyl)sarcosine or N-(2,6-dichlorobenzyl)sarcosine, fundamentally compromises both synthesis processability and downstream application performance. The absence of the 6-fluoro substitution leaves the aromatic ring vulnerable to rapid cytochrome P450-mediated ortho-hydroxylation, drastically reducing the metabolic half-life of the final active pharmaceutical ingredient (API). Conversely, substituting with a 2,6-dichloro analog introduces excessive steric bulk that severely depresses amide coupling yields during solid-phase or solution-phase synthesis, leading to incomplete reactions and difficult purification profiles [1]. Furthermore, attempting to use the non-methylated glycine derivative alters the cis/trans equilibrium of the resulting amide bond and reinstates a hydrogen bond donor, which can abrogate target binding affinity and reduce blood-brain barrier permeability. Thus, the exact 2-chloro-6-fluoro-N-methyl substitution pattern is non-interchangeable for projects requiring both high synthetic throughput and optimized pharmacokinetic properties.
A critical procurement metric for N-alkylated amino acids is their reactivity during amide bond formation, which is often hindered by steric bulk. When coupled with a standard primary amine using HATU/DIPEA, [(2-Chloro-6-fluoro-benzyl)-methyl-amino]-acetic acid demonstrates significantly higher processability compared to its 2,6-dichloro counterpart. The asymmetric 2-chloro-6-fluoro substitution reduces the overall steric clash at the reaction center while maintaining the required conformational restriction [1].
| Evidence Dimension | Amide coupling yield (1 hour reaction time) |
| Target Compound Data | 89% yield |
| Comparator Or Baseline | N-(2,6-dichlorobenzyl)sarcosine (62% yield) |
| Quantified Difference | 27% absolute increase in coupling yield |
| Conditions | HATU (1.2 eq), DIPEA (2.0 eq), DMF, 25 °C, standard primary amine substrate |
Higher coupling yields directly translate to lower reagent waste, reduced purification bottlenecks, and higher throughput in library synthesis.
The primary justification for procuring the fluorinated derivative over the cheaper mono-chlorinated analog is the protection it affords against oxidative metabolism. In vitro assays evaluating the intrinsic clearance of model amides derived from these building blocks reveal that the 6-fluoro substitution effectively blocks cytochrome P450-mediated ortho-hydroxylation. The [(2-Chloro-6-fluoro-benzyl)-methyl-amino]-acetic acid derivative exhibits a substantially extended half-life in human liver microsomes compared to the 2-chlorobenzyl baseline [1].
| Evidence Dimension | In vitro intrinsic clearance (Cl_int) in Human Liver Microsomes (HLM) |
| Target Compound Data | 18 µL/min/mg protein |
| Comparator Or Baseline | N-(2-chlorobenzyl)sarcosine derivative (47 µL/min/mg protein) |
| Quantified Difference | 61.7% reduction in intrinsic clearance |
| Conditions | 1 µM substrate, 1 mg/mL HLM, NADPH regenerating system, 37 °C, 60 min |
Procuring the 2-chloro-6-fluoro building block prevents late-stage compound attrition due to poor metabolic stability, saving significant downstream development costs.
For laboratories utilizing automated liquid handlers or peptide synthesizers, precursor solubility in polar aprotic solvents is a strict procurement requirement. The N-methyl group in [(2-Chloro-6-fluoro-benzyl)-methyl-amino]-acetic acid disrupts intermolecular hydrogen bonding that typically causes aggregation in secondary amino acids. Consequently, this compound achieves much higher saturation limits in N-Methyl-2-pyrrolidone (NMP) compared to its non-methylated glycine analog [1].
| Evidence Dimension | Saturation solubility in NMP at 25 °C |
| Target Compound Data | >0.6 M |
| Comparator Or Baseline | N-(2-chloro-6-fluorobenzyl)glycine (<0.15 M) |
| Quantified Difference | Greater than 4-fold increase in solubility |
| Conditions | NMP solvent, 25 °C, visual and HPLC-UV confirmation of saturation |
High solubility prevents line clogging in automated synthesizers and allows for highly concentrated reaction mixtures, driving faster reaction kinetics.
Because of its high solubility in NMP and excellent coupling efficiency relative to di-chloro analogs, this compound is the right choice for incorporating N-alkylated, conformationally restricted residues into peptide backbones. It is specifically procured to disrupt beta-sheet formation and confer resistance against exopeptidases in therapeutic peptide development [1].
The combination of the lipophilic 2-chloro-6-fluorobenzyl group and the N-methylated amine eliminates a hydrogen bond donor, significantly lowering the polar surface area of the resulting molecules. Buyers should prioritize this exact building block when designing libraries targeting the central nervous system, where crossing the blood-brain barrier is a strict requirement [1].
In medicinal chemistry workflows where a lead compound suffers from rapid clearance due to ortho-oxidation of a benzyl ring, substituting the precursor with [(2-Chloro-6-fluoro-benzyl)-methyl-amino]-acetic acid is a standard optimization strategy. The 6-fluoro substitution blocks the metabolic soft spot while the 2-chloro group maintains the required 3D vector of the aromatic ring [1].